molecular formula C21H21N5O3S2 B12186559 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B12186559
M. Wt: 455.6 g/mol
InChI Key: KABRYKCUPBZGAT-UHFFFAOYSA-N
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Description

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of benzothiadiazole, piperazine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole and indole intermediates, which are then coupled through a series of reactions involving piperazine.

  • Step 1: Synthesis of Benzothiadiazole Intermediate

    • React 2-aminobenzenesulfonamide with thionyl chloride to form 2-chlorobenzenesulfonamide.
    • Cyclize the intermediate with sodium nitrite and hydrochloric acid to obtain 2,1,3-benzothiadiazole.
  • Step 2: Synthesis of Indole Intermediate

    • React indole-3-carboxaldehyde with a suitable Grignard reagent to form the corresponding alcohol.
    • Oxidize the alcohol to obtain the indole-3-carboxylic acid.
  • Step 3: Coupling Reaction

    • React the benzothiadiazole intermediate with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the sulfonyl-piperazine intermediate.
    • Couple the sulfonyl-piperazine intermediate with the indole intermediate using a suitable base to obtain the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Piperazine-substituted derivatives.

Scientific Research Applications

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiadiazole moiety.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
  • [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-1-piperazinyl]-[4-(1-pyrrolyl)phenyl]methanone
  • 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-piperazinylmethanone

Uniqueness

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is unique due to its specific combination of benzothiadiazole, piperazine, and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N5O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C21H21N5O3S2/c27-20(9-8-15-14-22-17-5-2-1-4-16(15)17)25-10-12-26(13-11-25)31(28,29)19-7-3-6-18-21(19)24-30-23-18/h1-7,14,22H,8-13H2

InChI Key

KABRYKCUPBZGAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

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